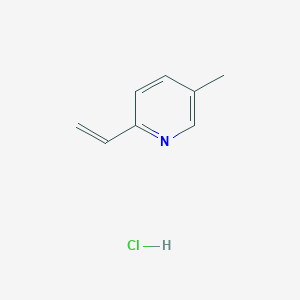

5-Methyl-2-vinylpyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethenyl-5-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c1-3-8-5-4-7(2)6-9-8;/h3-6H,1H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQPBKXNQPTKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Science of 5 Methyl 2 Vinylpyridine Hydrochloride and Its Polymeric Systems

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 5-methyl-2-vinylpyridine (B560874) and its salts can be achieved through various ionic and radical pathways, each offering distinct control over the resulting polymer's architecture and properties.

The polymerization of vinylpyridinium salts, such as 5-methyl-2-vinylpyridine hydrochloride, in aqueous solutions can proceed via a specific ionic mechanism. Studies on analogous systems, like 1,2-dimethyl-5-vinylpyridinium methyl sulfate, indicate that chain propagation occurs within organized aggregates of the monomeric salts, particularly in concentrated solutions near saturation. researchgate.net This organized polymerization is a chain-growth process. researchgate.net

A unique feature of this system is the potential for spontaneous polymerization without the need for a conventional initiator. researchgate.net The proposed mechanism involves a zwitterionic growing chain end, which is an intramolecular ionic pair. This active species exhibits high specificity, reacting exclusively with molecules of the monomeric vinylpyridinium salt and not with other vinyl monomers. researchgate.net This specificity arises from the nature of the growing chain end, which can effectively polymerize 4-vinylpyridine (B31050) when activated by macromolecules of strong polyacids like polystyrene sulfonic acid, where the polyacid chain acts as an activating "matrix". researchgate.net

Under acidic conditions, the free radical polymerization of vinylpyridines can be initiated and controlled without conventional thermal or photoinitiators. A notable example is the acid-triggered Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. ethz.chresearchgate.net In this process, abundant acids, such as sulfuric acid, play a dual role: they initiate the polymerization and also accelerate the reaction rate. ethz.chresearchgate.net

This method is compatible with a wide array of vinyl monomers and solvents, enabling the synthesis of well-defined polymers with low dispersity and high end-group fidelity. ethz.chresearchgate.net Kinetic studies on similar systems have shown that the polymerization rate correlates with the amount of acid added, up to a certain threshold. ethz.ch For instance, in the acid-triggered RAFT polymerization of dimethylacrylamide (DMA), increasing the acid concentration (lowering the pH) leads to faster polymerization rates without compromising control over the process. ethz.ch This technique avoids the use of often hazardous conventional radical initiators and provides a robust pathway to controlled polymer architectures under acidic conditions. ethz.ch

Anionic polymerization is a powerful technique for producing polymers with well-defined structures from vinylpyridine monomers. acs.orguni-bayreuth.de The polymerization of 2-vinylpyridine (B74390) and its substituted derivatives, including 3-methyl-2-vinylpyridine (a structural isomer of 5-methyl-2-vinylpyridine), exhibits living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgresearchgate.netcapes.gov.br

A key aspect of the anionic polymerization of 2-vinylpyridine derivatives is the ability to control stereochemistry. The propagating species are highly delocalized carbanions that can exist as (E) and (Z) geometric isomers, which interconvert slowly on the NMR time scale. ufl.eduproquest.com The ratio of these isomers is influenced by the counter-ion (e.g., Li+, K+). ufl.eduproquest.com This isomerism at the chain end plays a crucial role in determining the stereochemistry (tacticity) of the resulting polymer. ufl.edu

In the specific case of poly(3-methyl-2-vinylpyridine), research has shown the presence of only the (Z) geometric isomer at the propagating chain end. ufl.eduproquest.com This leads to highly isotactic polymer chains. proquest.com The high degree of stereocontrol is attributed to a helical conformation at the chain end, where steric interactions involving the methyl group on the pyridine (B92270) ring make one face (the pro-meso face) more accessible to the incoming monomer. proquest.com This results in a highly ordered, isotactic polymer structure. proquest.com

| Monomer | Initiator | Solvent | Temperature (°C) | Key Findings | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|---|

| 2-(4-Vinylphenyl)pyridine | s-BuLi / LiCl | THF | -45 | Living polymerization, but broad MWD and long reaction time (72h). researchgate.net | 1.15 researchgate.net |

| 2-(4-Vinylphenyl)pyridine | Diphenylmethyl potassium (DPM-K) | THF | -78 | Faster polymerization (150 min), narrow MWD, living characteristics confirmed by block copolymerization. researchgate.netcapes.gov.br | <1.1 researchgate.netcapes.gov.br |

| 3-Methyl-2-vinylpyridine | Not Specified | THF | Not Specified | Propagating chain end exists as a single (Z) isomer, leading to a highly isotactic polymer. ufl.eduproquest.com | Not Reported |

| 2-Vinylthiophene derivatives | Various (sec-BuLi, K-Naph, etc.) | THF | -78 | Well-defined polymers with controlled molecular weight and narrow MWD. acs.org | <1.2 acs.org |

Beyond anionic polymerization, several controlled/living radical polymerization (CRP) techniques have been successfully applied to vinylpyridines, offering robust methods for synthesizing well-defined poly(5-methyl-2-vinylpyridine). These methods are generally more tolerant to functional groups and impurities than anionic polymerization. The main CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.netmdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP has been effectively used for the controlled polymerization of 4-vinylpyridine. acs.org The process typically uses a copper catalyst complexed with ligands like tris(2-dimethylaminoethyl)amine (Me6TREN) or tris(pyridin-2-ylmethyl)amine (TPMA). cmu.edu ATRP allows for the synthesis of polymers with a linear increase of molecular weight with conversion and results in low polydispersity indices (Mw/Mn often below 1.2). cmu.eduacs.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile CRP method that employs a chain transfer agent (RAFT agent) to mediate the polymerization. sigmaaldrich.com It has been used to prepare well-defined poly(4-vinylpyridine) and its block copolymers. rsc.orgacs.org The choice of RAFT agent is crucial and can be tuned for specific monomers; for instance, "switchable" RAFT agents have been developed that can be protonated or deprotonated to control the polymerization of different classes of vinyl monomers. rsc.org

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), to reversibly cap the growing polymer chain. researchgate.net This technique has been shown to produce a pseudo-living polymerization of 4-vinylpyridine, yielding polymers with low polydispersity (in the range of 1.02–1.50) and controlled chain growth. acs.org The kinetics are influenced by temperature, but the molecular weight is primarily controlled by the nitroxide concentration. acs.org

| Technique | Mediating Agent | Typical Monomer | Advantages | Reported Polydispersity (Mw/Mn) |

|---|---|---|---|---|

| Anionic Polymerization | Organometallic Initiator (e.g., DPM-K) | 2-Vinylpyridine derivatives | High degree of control over MW, MWD, and stereochemistry. researchgate.netproquest.com | <1.1 researchgate.net |

| ATRP | Transition Metal Catalyst (e.g., CuCl/Me6TREN) | 4-Vinylpyridine, (Meth)acrylamides | Tolerant to many functional groups, versatile conditions. acs.orgcmu.edu | ~1.2 cmu.edu |

| RAFT | Chain Transfer Agent (e.g., Dithiocarbamate) | 4-Vinylpyridine, N-vinylpyrrolidone | Broad monomer scope, tolerant to functionalities and solvents. sigmaaldrich.comrsc.org | ~1.1 - 1.3 rsc.org |

| NMP | Stable Nitroxide Radical (e.g., TEMPO) | 4-Vinylpyridine | Metal-free system. acs.org | 1.02 - 1.50 acs.org |

Copolymerization and Terpolymerization Strategies

Copolymerization significantly expands the range of properties achievable from 5-methyl-2-vinylpyridine by incorporating other monomers into the polymer chain. Radical copolymerization is a common and versatile method for this purpose.

The reactivity of 5-methyl-2-vinylpyridine in radical copolymerization depends on the nature of the co-monomer. The composition of the resulting copolymer is governed by the monomer reactivity ratios (r1 and r2).

Copolymerization with Acrylamide: The copolymerization of vinylpyridines with acrylamide can be achieved through free radical mechanisms. For instance, acrylamide/4-vinyl pyridine hydrogels have been synthesized using radiation polymerization, which operates via a free radical pathway. The resulting materials combine the properties of both monomer units.

Block Copolymer Synthesis via Living Anionic Polymerization (e.g., Poly(styrene)-block-Poly(2-vinylpyridine) analogues)

Living anionic polymerization is a precise method for synthesizing well-defined block copolymers containing vinylpyridine segments. The synthesis of Poly(styrene)-block-Poly(2-vinylpyridine) (PS-b-P2VP), an analogue of polymers derived from 5-methyl-2-vinylpyridine, is a prominent example. This process is typically conducted in a polar solvent like tetrahydrofuran (THF) at low temperatures, such as -78°C, often with an additive like lithium chloride (LiCl) to control the polymerization. polymersource.ca

The synthesis proceeds sequentially. First, styrene (B11656) is polymerized using an initiator, such as sec-butyllithium (s-BuLi), to form living polystyrene macroanions. An aliquot of the living polystyrene block can be terminated and analyzed by size exclusion chromatography (SEC) to determine its molecular weight (Mn) and polydispersity index (PDI). polymersource.ca Before the addition of the second monomer, the polystyrene macroanions are often "capped" with a unit of diphenyl ethylene (DPE) to ensure a more efficient crossover reaction. polymersource.ca Subsequently, the 2-vinylpyridine monomer is introduced to the living polystyrene chains, initiating the polymerization of the second block. polymersource.ca This sequential monomer addition allows for the creation of block copolymers with controlled block lengths and low polydispersity. acs.orgacs.org The use of continuous flow setups with micromixing devices has been shown to significantly reduce the experimental effort for these polymerizations, allowing for full monomer conversion within seconds and yielding polymers with narrow molecular weight distributions. acs.orgfigshare.com

The final block copolymer's composition can be calculated from ¹H-NMR spectroscopy by comparing the peak area of the 2-vinylpyridine protons with the aromatic protons of polystyrene. polymersource.ca

| Polymer System | Polymerization Method | Key Parameters | Resulting Polymer | Characterization |

| Polystyrene-b-Poly(2-vinylpyridine) | Living Anionic Polymerization | Solvent: THF, Temp: -78°C, Additive: LiCl | Well-defined diblock copolymer with low PDI | ¹H-NMR, SEC |

| Poly(2-vinylpyridine) | Living Anionic Polymerization (Continuous Flow) | Micromixing device, Room Temperature | High molecular weight homopolymer (Mn up to 96,000 g/mol ) with low PDI (1.05) | ¹H-NMR, SEC |

Synthesis of Complex Polymer Architectures (e.g., Triblock, Multiblock, Asymmetric Block Copolymers)

Beyond simple diblock structures, vinylpyridine monomers are incorporated into more complex polymer architectures using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), as well as living anionic polymerization.

Triblock Copolymers: Symmetrical triblock copolymers, such as Poly(2-vinylpyridine)-block-Polystyrene-block-Poly(2-vinylpyridine) (P2VP-b-PS-b-P2VP), can be synthesized via living anionic polymerization using a bifunctional initiator. uchicago.edu These materials are valuable in directed self-assembly applications for creating highly ordered nanostructures. uchicago.edu

Star Copolymers: Complex architectures like four-arm star block copolymers of (Poly(styrene)-b-Poly(2-vinylpyridine))₄ have been synthesized. nsrrc.org.tw The process can involve synthesizing a tetra-functional initiator to first polymerize styrene via ATRP, creating a four-arm polystyrene macroinitiator. This is followed by a chain extension with 2-vinylpyridine to form the star-shaped block copolymer. nsrrc.org.tw The synthesis of well-defined star block copolymers via ATRP can be challenging due to potential side reactions with the pyridine-containing monomer, but careful selection of catalysts and reaction conditions can suppress these issues. nsrrc.org.tw

Multiblock Copolymers: The RAFT polymerization process is also effective for creating multiblock copolymers. By using multifunctional RAFT agents, researchers can synthesize polymers with multiple alternating blocks, offering advanced functionalities and self-assembly behaviors. acs.org The ability to use homopolymers of poly(2-vinylpyridine) as macro-chain-transfer agents allows for the sequential addition of other monomers to build up complex multiblock structures. acs.orgresearchgate.net

These complex architectures are instrumental in generating advanced materials, such as smart, multicompartment particles, which have unique morphologies and functionalities derived from their block copolymer building blocks. rsc.org

Terpolymer Systems Incorporating Vinylpyridine Monomers (e.g., Butadiene-Styrene-2-Vinylpyridine)

A significant industrial application of vinylpyridine monomers is in the production of terpolymer latexes, most notably Butadiene-Styrene-2-Vinylpyridine. wikipedia.orgchemicalbook.com This terpolymer is synthesized through emulsion polymerization, where the three monomers are copolymerized in an aqueous medium. mdpi.comgoogle.com

The formulation typically includes butadiene, styrene, and 2-vinylpyridine in specific ratios, along with water, emulsifiers, initiators, and molecular weight regulators. google.com For example, a composition might consist of 55-75 parts butadiene, 10-25 parts styrene, and 5-20 parts 2-vinylpyridine by mass. google.com The introduction of the highly polar pyridine group from the vinylpyridine monomer into the polymer backbone imparts strong adhesive properties to the resulting latex. chemicalbook.com

The primary application for this terpolymer latex is as a binder for tire cords. wikipedia.org Fabric cords made from materials like rayon, nylon, or polyester are treated with this latex, often in conjunction with a resorcinol-formaldehyde resin, to ensure strong adhesion between the fabric and the surrounding rubber matrix in tires. wikipedia.orggoogle.com This treatment significantly enhances the bonding strength, which is critical for the performance and durability of high-strength tires used in automobiles and aircraft. chemicalbook.com

| Monomer Component | Typical Mass Parts (Example Formulation) | Function in Terpolymer |

| Butadiene | 55 - 75 | Provides rubbery elasticity and flexibility. |

| Styrene | 10 - 25 | Contributes to stiffness and processability. |

| 2-Vinylpyridine | 5 - 20 | Imparts high polarity for strong adhesion to fabrics. |

Formation and Characterization of Polymeric Electrolytes from this compound

Synthesis of Cationic Polyelectrolytes

Polymers derived from 2-vinylpyridine and its analogues, such as 5-methyl-2-vinylpyridine, can be readily converted into cationic polyelectrolytes. polysciences.com Polyelectrolytes are polymers whose repeating units contain an electrolyte group, which dissociates in aqueous solutions to make the polymer charged. atamanchemicals.com

The synthesis of these cationic polyelectrolytes is typically achieved through the straightforward acidification of the parent polymer. researchgate.net The nitrogen atom in the pyridine ring of the monomer units possesses a lone pair of electrons, allowing it to act as a base and become protonated in the presence of an acid. researchgate.net When poly(2-vinylpyridine) or its derivatives are treated with acids such as hydrochloric acid (HCl), hydroiodic acid (HI), or nitric acid (HNO₃), the corresponding polyelectrolyte salt is formed (e.g., poly(2-vinylpyridine hydrochloride)). researchgate.netias.ac.in

This process transforms the neutral polymer into a polycation, with positive charges along the polymer backbone and counter-ions (e.g., Cl⁻, I⁻, NO₃⁻) balancing the charge. researchgate.net The formation of the salt can be confirmed using analytical techniques such as Infrared (IR) and NMR spectroscopy. researchgate.net These materials are often soluble in water and polar organic solvents and exhibit properties characteristic of both polymers and electrolytes. atamanchemicals.compolysciences.com

Enhancement of Ionic Conductivity in Poly(2-vinylpyridine) Derivatives

A key feature of converting poly(2-vinylpyridine) and its derivatives into their polyelectrolyte salt forms is the dramatic enhancement of ionic conductivity. researchgate.netias.ac.in The parent polymer, poly(2-vinylpyridine), exhibits mixed ionic and electronic conduction but has a relatively low conductivity. ias.ac.in

Upon acidification to form salts like poly(2-vinylpyridine hydrochloride) (P-2VP-HCl) or poly(2-vinylpyridine hydroiodide) (P-2VP-HI), the ionic conductivity increases significantly. researchgate.netias.ac.in This increase is attributed to the generation of mobile positive and negative ions within the polymer matrix, which act as charge carriers. ias.ac.in The addition of ions like Cl⁻, F⁻, or NO₃⁻ transforms the material into an intrinsic conducting polymer, or a good polyelectrolyte, capable of supporting ionic transport in the solid state. researchgate.net

Studies have shown that the type of counter-ion can influence the degree of conductivity enhancement. For instance, P-2VP-HI was found to be a very good polyelectrolyte with an appreciable increase in ionic conductivity. ias.ac.in Similarly, salts formed with weak organic acids, such as crotonic acid and vinyl acetic acid, also improve the conducting properties of P-2VP. ias.ac.in The enhanced conductivity makes these materials suitable for applications in solid-state ionics. ias.ac.in

| Polymer | Conductivity Relative to P-2VP | Classification |

| Poly(2-vinylpyridine) (P-2VP) | Baseline | Mixed ionic-electronic conductor |

| Poly(2-vinylpyridine hydrochloride) (P-2VP-HCl) | Significantly Higher | Good Polyelectrolyte |

| Poly(2-vinylpyridine hydroiodide) (P-2VP-HI) | Very Appreciably Higher | Very Good Polyelectrolyte |

| P-2VP salt with Vinyl Acetic Acid | ~3x Higher | Intrinsic Conducting Polymer |

| P-2VP salt with Crotonic Acid | ~2x Higher | Intrinsic Conducting Polymer |

Functional Polymer Applications and Advanced Material Development

The unique chemical properties of polymers derived from 2-vinylpyridine and its analogues, including 5-methyl-2-vinylpyridine, enable their use in a wide range of functional applications and advanced materials.

Adhesion and Binders: The terpolymer of butadiene, styrene, and 2-vinylpyridine is a critical component in the tire industry, where its excellent adhesive properties are used to bind reinforcing fabric cords to the rubber matrix, enhancing tire durability and safety. wikipedia.orgchemicalbook.com

Coatings and Surface Modification: As cationic polymers, poly(2-vinylpyridine) derivatives are utilized in specialty coatings. polysciences.compolysciences.com Their ability to interact strongly with acids, metals, and polar substrates allows them to modify surface properties and improve adhesion. polysciences.com

Ion-Exchange Resins: The cationic nature of these polymers makes them suitable for use as ion-exchange materials in various chemical separation and purification processes. polysciences.compolysciences.com

Advanced Nanomaterials and Self-Assembly: Block copolymers containing poly(vinylpyridine) segments, such as PS-b-P2VP, are foundational materials in nanotechnology. They can self-assemble into highly ordered nanostructures like spheres, cylinders, and lamellae, which are used in applications such as nanopatterning and the fabrication of high-density storage media. nsrrc.org.twrsc.org The pyridine block can be selectively loaded with metal precursors for creating metallic nanostructures. researchgate.net

Stimuli-Responsive Materials: The pyridine groups are responsive to pH, allowing the polymers to be used in "smart" materials that change their properties (e.g., solubility, conformation) in response to environmental stimuli. This is particularly useful in creating smart, multicompartment particles for targeted delivery or sensor applications. rsc.org

Polymer Electrolytes: The enhanced ionic conductivity of poly(vinylpyridine) salts makes them promising candidates for solid polymer electrolytes in batteries and other electrochemical devices. researchgate.netias.ac.in

Development of pH-Responsive Polymeric Systems

Polymers that exhibit sharp responses to changes in environmental pH have garnered significant interest for a variety of applications, particularly in the biomedical and drug delivery fields. These "smart" polymers can be engineered to undergo conformational or solubility changes at specific pH values, allowing for the controlled release of therapeutic agents. 5-Methyl-2-vinylpyridine is a monomer that, when polymerized, yields a material with a pyridine ring in each repeating unit. The nitrogen atom in this ring can be protonated or deprotonated depending on the surrounding pH, making it an ideal candidate for creating pH-responsive systems.

The pH responsiveness of polymers containing vinylpyridine is attributed to the basicity of the pyridine group. In acidic environments (low pH), the nitrogen atom on the pyridine ring accepts a proton, becoming positively charged. This leads to electrostatic repulsion between the polymer chains, causing the polymer to swell or dissolve. Conversely, in neutral or basic environments (higher pH), the pyridine groups are deprotonated and neutral, leading to a more collapsed or hydrophobic state. This transition typically occurs around the pKa of the pyridine moiety, which for poly(2-vinylpyridine) is approximately 5. nih.gov

Research has demonstrated the successful synthesis of various pH-responsive copolymers incorporating vinylpyridine. For instance, copolymers of 2-vinylpyridine and butyl methacrylate have been developed for reverse enteric coatings. These coatings are designed to be insoluble at the higher pH of the oral environment but dissolve rapidly in the low-pH gastric environment of the stomach. pharmaexcipients.com This property is particularly useful for taste-masking of drugs that are intended for gastric release. pharmaexcipients.com

The swelling behavior of materials containing 4-vinylpyridine grafted onto deproteinized natural rubber has also been investigated. These materials exhibit increased swelling in acidic conditions with a pH below 4, which is consistent with the protonation of the pyridine groups. The degree of swelling was also found to be dependent on the grafting ratio of the 4-vinylpyridine. eares.org

Micellar systems formed from block copolymers such as poly(ethylene glycol)-b-poly(2-vinylpyridine) (PEG-b-PVP) also exhibit pH-responsive behavior. At a pH above the pKa of the PVP block, the hydrophobic PVP forms the core of the micelle, while the hydrophilic PEG forms the corona. When the pH is lowered, the protonation of the PVP block leads to the disassembly of the micelles. This triggered release mechanism has been explored for the delivery of hydrophobic drugs. nih.govmdpi.com

Table 1: pH-Responsive Behavior of Vinylpyridine-Based Polymeric Systems

| Polymeric System | pH Trigger | Observed Response | Reference |

| Poly[(2-vinylpyridine)-co-(butyl methacrylate)] | < 5 | Dissolution | pharmaexcipients.com |

| 4-Vinylpyridine grafted deproteinized natural rubber | < 4 | Swelling | eares.org |

| Poly(ethylene glycol)-b-poly(2-vinylpyridine) micelles | < 5 | Micelle disassembly | nih.govmdpi.com |

Polymer-Supported Catalytic Systems

The immobilization of homogeneous catalysts onto polymeric supports offers several advantages, including ease of catalyst separation from the reaction products, potential for catalyst recycling, and the ability to adapt the catalyst for use in different reactor configurations. iupac.orgmdpi.com Poly(vinylpyridine)-based materials have been explored as effective supports for various metal catalysts due to the ability of the pyridine nitrogen to coordinate with metal centers.

One approach involves the use of cross-linked polymers containing vinylpyridine as a support for catalytically active species. For example, a microporous polymer support with a core-shell structure was synthesized by copolymerizing divinylbenzene and 4-vinylpyridine. whiterose.ac.uk The pyridine groups were then N-methylated to create cationic sites for the electrostatic attachment of an anionic rhodium(I) complex, cis-[Rh(CO)2I2]−. This polymer-supported catalyst was found to be active for the carbonylation of methanol. whiterose.ac.uk

Another strategy involves the preparation of composite materials where a catalytically active species is embedded within a poly(vinylpyridine) matrix. For instance, composite films of poly(2-vinylpyridine) and poly(4-vinylpyridine) with metal oxides like TiO2 and ZnO have been prepared. mdpi.com These materials demonstrated photocatalytic activity in the degradation of organic dyes under UV irradiation. mdpi.com The interaction between the pyridine ring of the polymer and the semiconductor metal oxide is thought to facilitate charge separation and enhance photocatalytic efficiency. mdpi.com

Hybrid nanocomposites have also been developed by preparing gold nanoparticles in situ on nanofibers composed of a poly(ionic liquid) derived from poly(4-vinylpyridine). These materials exhibited catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol, with the catalytic performance being influenced by the content of the poly(ionic liquid) in the nanofibers. mdpi.com

Table 2: Examples of Polymer-Supported Catalytic Systems Based on Vinylpyridine

| Polymer Support | Catalyst | Application | Reference |

| Cross-linked co-polymer of divinylbenzene and 4-vinylpyridine | cis-[Rh(CO)2I2]− | Methanol carbonylation | whiterose.ac.uk |

| Poly(2-vinylpyridine) and Poly(4-vinylpyridine) films | TiO2, ZnO | Photocatalytic degradation of methyl orange | mdpi.com |

| Poly(ionic liquid)/Poly(4-vinylpyridine) nanofibers | Gold nanoparticles | Reduction of 4-nitrophenol | mdpi.com |

Nanoporous Membranes and Thin Films from Vinylpyridine-Based Block Copolymers

Block copolymers (BCPs) composed of chemically distinct polymer chains covalently linked together can self-assemble into highly ordered nanostructures, such as spheres, cylinders, lamellae, and gyroids. This self-assembly behavior can be harnessed to create nanoporous membranes and thin films with well-defined pore sizes and high pore densities, which are attractive for applications in filtration, separation, and templating. mdpi.comrsc.org Vinylpyridine-containing block copolymers, particularly those with polystyrene (PS) as the other block (e.g., PS-b-P2VP and PS-b-P4VP), have been extensively studied for these purposes. acs.org

The formation of nanoporous membranes from BCPs often involves a process called self-assembly and non-solvent induced phase separation (SNIPS). In this process, a solution of the BCP is cast onto a substrate and then immersed in a non-solvent for one of the blocks. This induces the microphase separation of the BCP and the formation of a porous structure. The vinylpyridine block, being relatively polar, often forms the pore-lining or minority domain in these systems. mdpi.com

The morphology and orientation of the nanostructures in BCP thin films can be controlled by various factors, including the composition of the BCP, the solvent used for casting, and post-treatment processes like solvent vapor annealing. mdpi.com For example, thin films of poly(2-vinylpyridine)-b-polybutadiene and poly(2-vinylpyridine)-b-poly(cyclohexyl methacrylate) have been shown to form lamellar and hexagonally packed structures, respectively, after solvent vapor annealing. mdpi.com

Furthermore, the chemical functionality of the vinylpyridine block can be exploited for post-fabrication modification of the membranes and films. For instance, the pyridine groups can be quaternized to introduce permanent positive charges, which can alter the surface properties and performance of the membranes in applications such as ion separation. acs.org The ability to create well-ordered, functional nanoporous materials makes vinylpyridine-based block copolymers a versatile platform for advanced material design. ul.iersc.org

Table 3: Nanostructures from Vinylpyridine-Based Block Copolymers

| Block Copolymer System | Processing Method | Resulting Nanostructure | Reference |

| Polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) | Self-assembly and non-solvent induced phase separation (SNIPS) | Nanoporous membrane | mdpi.com |

| Poly(2-vinylpyridine)-b-polybutadiene | Solvent vapor annealing | Lamellar morphology | mdpi.com |

| Poly(2-vinylpyridine)-b-poly(cyclohexyl methacrylate) | Solvent vapor annealing | Hexagonally-packed structures | mdpi.com |

| Polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) | Thin-film casting and directed self-assembly | Perpendicularly oriented lamellae | acs.org |

Coordination Chemistry and Catalytic Applications of 5 Methyl 2 Vinylpyridine Hydrochloride As a Ligand

Ligand Design and Binding Modes

The versatility of 5-methyl-2-vinylpyridine (B560874) as a ligand stems from its ability to coordinate to metal centers in various modes, primarily through the pyridine (B92270) nitrogen and the vinyl group. This dual functionality allows for the design of sophisticated ligand architectures with tailored electronic and steric properties.

Exploration of Coordination Modes (e.g., κ¹-N vs. κ²-N,C)

5-Methyl-2-vinylpyridine can coordinate to a metal center in a monodentate fashion through its pyridine nitrogen atom, denoted as κ¹-N. In this mode, the vinyl group remains unbound and can participate in subsequent reactions. However, the presence of the vinyl group in close proximity to the coordination site allows for a bidentate coordination mode, κ²-N,C, where both the pyridine nitrogen and one of the vinyl carbons bind to the metal center. This chelation forms a stable five-membered ring and is a crucial step in many catalytic processes, particularly cyclometalation reactions. The preference for a κ¹-N versus a κ²-N,C coordination is influenced by several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Design of Polydentate Ligands Incorporating Methylvinylpyridine Moieties

The 5-methyl-2-vinylpyridine unit serves as a valuable building block in the synthesis of polydentate ligands. These ligands, which can bind to a metal center through multiple donor atoms, offer enhanced stability and control over the geometry of the resulting metal complex. By incorporating the methylvinylpyridine moiety into larger molecular frameworks, ligands with varying denticity (bidentate, tridentate, etc.) and donor atom combinations (e.g., N,N; N,O; N,P) can be synthesized. For instance, coupling two 5-methyl-2-vinylpyridine units through a linker can create a bidentate ligand capable of forming stable chelate rings with a metal center. The design of these polydentate ligands is a key strategy in developing catalysts with specific activities and selectivities.

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of 5-methyl-2-vinylpyridine allows for the synthesis of a wide array of metal complexes with diverse structures and properties.

Formation of Transition-Metal Complexes (e.g., Platinum(II), Ruthenium, Copper(II))

Transition metals from across the periodic table can form complexes with 5-methyl-2-vinylpyridine. Platinum(II) complexes, for example, are readily synthesized and have been studied for their potential applications in catalysis and materials science. researchgate.netmdpi.com Ruthenium complexes are also of significant interest, with the metal center often stabilized by the pyridine nitrogen, while the vinyl group can participate in catalytic transformations. nih.govnih.govrsc.org Copper(II) complexes with pyridine-based ligands are known to form a variety of coordination polymers and discrete molecular structures, with the geometry around the copper center being highly dependent on the steric and electronic properties of the ligands and counter-ions. rsc.orgmdpi.comresearchgate.net

The synthesis of these complexes typically involves the reaction of a metal precursor, such as a metal halide or acetate, with the 5-methyl-2-vinylpyridine ligand in a suitable solvent. The resulting complexes are then characterized by a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography, to determine their structure and bonding.

Table 1: Selected Spectroscopic Data for a Representative Platinum(II)-Vinylpyridine Complex

| Complex | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| [PtMe(Vpy)(PPhMe₂)] | 0.95 (d, ³JPH = 8.7, ²JPtH = 85.3 Hz, 3H, PtMe) | -4.6 (s, ¹JPtP = 1967 Hz) | |

| 1.71 (d, ²JPH = 7.7, ³JPtH = 20.9 Hz, 6H, Me of PPhMe₂) | |||

| 6.77 (td, ³JHH = 6.5 Hz, ⁴JHH = 1.4 Hz, 1H, H⁵) | |||

| 7.20 (d, ³JHH = 7.9 Hz, 1H, H³) | |||

| 7.24 (dd, ³JHH = 9.4 Hz, ⁴JPH = 15.7 Hz, ³JPtH = 87.1 Hz, 1H, Hα) | |||

| 7.45–7.48 (m, 3H, H⁴ and Hm PPhMe₂) | |||

| 7.72 (t, ³JHH = 8.2 Hz, 1H, Hp PPhMe₂) | |||

| 7.73 (t, ³JHH + ³JPH = 9.1 Hz, 7.8 Hz, ²JPtH = 149.1 Hz, 1H, Hβ) | |||

| 7.89–7.95 (m, 3H, H⁶ and Ho PPh₃) | |||

| *Data for the analogous 2-vinylpyridine (B74390) (Vpy) complex. mdpi.com |

Cyclometalation Reactions Involving Vinylpyridine Ligands

A key reaction of vinylpyridine ligands is cyclometalation, where an intramolecular C-H bond activation of the vinyl group leads to the formation of a metallacycle. nih.gov This process is particularly well-documented for platinum(II) complexes, where the activation of a C-H bond on the vinyl substituent results in a stable five-membered platinacycle. researchgate.net The resulting cyclometalated complexes often exhibit interesting photophysical properties and can serve as catalysts for a variety of organic transformations. researchgate.netnih.gov The cyclometalation reaction is a powerful tool for the synthesis of well-defined organometallic complexes with robust metal-carbon bonds.

Self-Assembly of Coordination Polymers and Supramolecular Structures

The ability of 5-methyl-2-vinylpyridine to act as a bridging ligand, coordinating to two different metal centers through its nitrogen atom and vinyl group, allows for the construction of coordination polymers and supramolecular assemblies. rsc.orgresearchgate.net These extended structures are formed through a self-assembly process, where the metal ions and ligands spontaneously organize into well-defined one-, two-, or three-dimensional networks. The topology of these structures is dictated by the coordination geometry of the metal ion and the binding modes of the ligand. For example, with copper(II), linear or zigzag chains are often observed. ub.edu The resulting materials can exhibit interesting properties, such as porosity, magnetism, and luminescence, making them attractive for applications in gas storage, separation, and sensing. researchgate.netmdpi.com

Table 2: Crystallographic Data for a Representative Copper(II)-Pyridine Coordination Polymer

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| {[Cu(Pip)₂(4,4'-bipy)]}n | Monoclinic | P2₁/c | 10.123(2) | 15.456(3) | 9.876(2) | 90 | 115.12(3) | 90 |

| {[Cu(Pip)₂(4,4'-bipy)(H₂O)]·½(4,4'-bipy)·(DMF)}n | Triclinic | P-1 | 9.567(2) | 12.345(3) | 14.567(3) | 87.65(4) | 78.91(3) | 76.54(3) |

| *Data for complexes with 4,4'-bipyridine, a related pyridine-based bridging ligand. ub.edu |

Mechanistic Studies in Homogeneous and Heterogeneous Catalysis

The coordination of 5-Methyl-2-vinylpyridine hydrochloride to metal centers plays a crucial role in defining the mechanistic pathways of various catalytic transformations. The electronic and steric properties of this ligand, arising from the interplay between the pyridine ring, the methyl group, and the vinyl substituent, influence the activity and selectivity of the catalytic system.

Catalytic Activity in Oxidative Cross-Coupling Reactions

While direct studies on this compound in oxidative cross-coupling reactions are not extensively documented, the behavior of structurally similar pyridine derivatives provides significant insights. For instance, palladium-catalyzed oxidative coupling reactions of arylpyridines, such as the dimerization of 2-phenylpyridine, proceed through a mechanism believed to involve a Pd(II)/Pd(IV) cycle. In these reactions, the pyridine nitrogen acts as a directing group, facilitating the cyclometalation and subsequent C-H activation at the ortho-position of the phenyl ring. The resulting palladacycle intermediate is then oxidized by an external oxidant, leading to the reductive elimination that forms the new C-C bond.

The presence of a methyl group on the pyridine ring, as in 5-Methyl-2-vinylpyridine, can influence the electronic properties of the metal center, potentially enhancing the catalytic activity. The vinyl group, being a site of potential coordination or further reaction, adds another layer of complexity and opportunity for tuning the catalytic process. It is plausible that ligands like this compound could participate in similar palladium-catalyzed oxidative C-C bond-forming reactions.

Table 1: Representative Palladium-Catalyzed Oxidative Coupling of Arylpyridines

| Entry | Arylpyridine Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Phenylpyridine | Pd(OAc)₂ | Oxone | MeOH | Room Temp | 41 |

| 2 | 3-Methyl-2-phenylpyridine | Pd(OAc)₂ | Oxone | MeOH | Room Temp | >95 (conversion) |

| 3 | 2-(m-Trifluoromethylphenyl)pyridine | Pd(OAc)₂ | Oxone | MeOH | Room Temp | ~56 (conversion) |

This table presents data for related pyridine compounds to illustrate the general conditions and outcomes of oxidative cross-coupling reactions where this compound could potentially be employed as a ligand.

Role in Hydrolysis Reactions (e.g., Catalyzed Hydrolysis of Methyl Bromide)

The application of pyridine-based polymers in catalyzing hydrolysis reactions highlights a potential role for this compound. A notable example is the use of poly(4-vinylpyridine) (PVP) in the hydrolysis of methyl bromide. In this process, the pyridine moieties on the polymer backbone act as a solid-phase catalyst. The mechanism involves the nucleophilic attack of water on methyl bromide, which is facilitated by the pyridine units. A key function of the PVP is to act as a scavenger for the hydrogen bromide (HBr) produced during the reaction. By sequestering HBr, the polymer drives the equilibrium of the reaction forward, leading to an enhanced conversion of methyl bromide to methanol and dimethyl ether. scripps.edu

This catalytic system offers the advantage of easy separation and regeneration of the catalyst. Given that 5-Methyl-2-vinylpyridine can be polymerized, it is conceivable that a polymer derived from it would exhibit similar catalytic activity in hydrolysis reactions. The methyl group might introduce steric effects or alter the basicity of the pyridine nitrogen, which could modulate the catalytic efficiency.

Table 2: Poly(4-vinylpyridine) Catalyzed Hydrolysis of Methyl Bromide

| Parameter | Value |

| Catalyst | Poly(4-vinylpyridine) (PVP) |

| Reactant | Methyl Bromide |

| Main Products | Methanol, Dimethyl Ether |

| Reaction Temperature | 50–125 °C |

| Key Catalytic Role of PVP | HBr Scavenger |

| Catalyst Advantage | Reusable, Phase-separated |

This table summarizes the key features of the hydrolysis of methyl bromide catalyzed by a polymer of a structurally related vinylpyridine, suggesting a potential application for polymers of this compound.

Applications in C-H Activation and Functionalization

The ability of pyridine-containing molecules to direct C-H activation is a cornerstone of modern synthetic chemistry. While specific examples involving this compound are scarce, research on 2-vinylpyridine complexes provides a strong model for its potential applications. Cationic iridium complexes have been shown to react with 2-vinylpyridine, leading to the activation of the C-H bond of the vinyl group to form a stable metallacycle. figshare.com For instance, the reaction of [IrH₂(NCCH₃)₃(PiPr₃)]BF₄ with 2-vinylpyridine results in the formation of a hydride complex where the iridium has inserted into a C-H bond of the vinyl group. figshare.com

This initial C-H activation product can then undergo further reactions, such as insertions of alkynes or alkenes, leading to the formation of new C-C bonds and more complex molecular architectures. figshare.com The stability of the resulting metallacycles is a key feature of these transformations. The electronic and steric environment provided by the ligand, including substituents like the methyl group in 5-Methyl-2-vinylpyridine, would be expected to influence the kinetics and thermodynamics of the C-H activation step and the subsequent functionalization reactions. The pyridine nitrogen plays a crucial role in anchoring the ligand to the metal center, positioning the vinyl group for intramolecular C-H activation. nih.gov

Table 3: Iridium-Catalyzed C-H Activation and Functionalization with 2-Vinylpyridine

| Precursor Complex | Reactant | Product Type | Key Intermediate |

| [IrH₂(NCCH₃)₃(PiPr₃)]BF₄ | 2-Vinylpyridine | Iridacycle via C-H activation | [IrH{NC₅H₄-2-Z-(CH=CH)-κ-N,C}(NCCH₃)₂(PiPr₃)]BF₄ |

| Iridacycle Intermediate | Phenylacetylene | Alkenyl insertion product | [Ir{C(Ph)=CH₂}{NC₅H₄-2-Z-(CH=CH)-κ-N,C}(NCCH₃)₂(PiPr₃)]BF₄ |

| Iridacycle Intermediate | Ethylene | Alkyl insertion product | [Ir(NC₅H₄-2-(Z-CH=CH)-κ-N,C)(NC₅H₄-2-CH₂CH₂-κ-N,C)(NCCH₃)(PiPr₃)]BF₄ |

This table illustrates the reactivity of the closely related 2-vinylpyridine in iridium-catalyzed C-H activation and subsequent functionalization reactions.

CO₂-Promoted and Reductive Coupling Reactions

Pyridine-based ligands are instrumental in the development of catalysts for CO₂ reduction and reductive coupling reactions. The electronic properties of the pyridine ring can be tuned to facilitate the binding and activation of CO₂. In the context of CO₂-promoted coupling reactions, such as the reaction of CO₂ with epoxides to form cyclic carbonates, pyridine derivatives can act as co-catalysts or ligands for the active metal center. For example, zinc(II) complexes in conjunction with pyridine have been studied as catalysts for this transformation. capes.gov.br The pyridine ligand is believed to play a role in the formation of the active catalytic species. capes.gov.br

In the realm of electrochemical CO₂ reduction, iron polypyridine complexes have emerged as effective catalysts. semanticscholar.orgberkeley.eduacs.org The ligand framework is crucial for modulating the redox potential of the metal center and providing a pathway for electron transfer to the bound CO₂ molecule. semanticscholar.orgberkeley.eduacs.org While direct data on this compound is not available, its ability to coordinate to transition metals suggests its potential as a ligand in such systems. The methyl and vinyl groups could be used to fine-tune the electronic and steric environment around the metal, thereby influencing the efficiency and selectivity of the CO₂ reduction process. Similarly, in reductive coupling reactions, pyridine-based ligands can stabilize low-valent metal species that are key intermediates in the catalytic cycle.

Insights into Catalytic Activation Mechanisms

The mechanism of catalytic activation involving pyridine-based ligands is a subject of intensive research. In many catalytic cycles, the pyridine nitrogen coordinates to the metal center, which is often the first step in the activation of the catalyst precursor. For ligands like 5-Methyl-2-vinylpyridine, the vinyl group can also participate in coordination, potentially leading to a bidentate chelation mode. This chelation can enhance the stability of the metal complex and influence the subsequent catalytic steps.

In C-H activation reactions, the pyridine moiety often acts as an internal base or directing group, facilitating the deprotonation of a C-H bond and the formation of a metallacycle. nih.gov The electronic nature of the pyridine ring, influenced by substituents, dictates the Lewis basicity of the nitrogen atom and its ability to stabilize different oxidation states of the metal during the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the electron-donating or withdrawing nature of the substituents on the pyridine ligand can affect the rate of reductive elimination, which is often the product-forming step. nih.govacs.org The vinyl group in 5-Methyl-2-vinylpyridine could also be involved in migratory insertion reactions or act as a platform for polymerization to create a macromolecular ligand with unique catalytic properties.

Degradation Pathways and Environmental Transformations of 5 Methyl 2 Vinylpyridine Hydrochloride

Chemical Degradation Studies

The chemical stability of 5-Methyl-2-vinylpyridine (B560874) hydrochloride is a key factor in its environmental persistence. Studies have begun to elucidate its degradation under various chemical conditions, including exposure to acids, oxidizing agents, and light.

Acid-Induced Degradation Processes

While specific studies on the acid-induced degradation of 5-Methyl-2-vinylpyridine hydrochloride are limited, the general chemistry of vinylpyridines suggests that the vinyl group is susceptible to acid-catalyzed hydration. In an acidic aqueous environment, the vinyl group can undergo electrophilic addition of a proton, leading to the formation of a carbocation intermediate. This intermediate can then react with water to form a secondary alcohol, 2-(1-hydroxyethyl)-5-methylpyridine. The pyridinium hydrochloride salt form of the compound would likely influence the reaction kinetics, potentially stabilizing the pyridine (B92270) ring against other acid-catalyzed reactions. Further research is needed to fully characterize the degradation products and pathways under various acidic conditions.

Oxidative Degradation Mechanisms and Identification of Intermediates

The oxidative degradation of this compound can proceed through several pathways, primarily targeting the vinyl group and the methyl group on the pyridine ring. The vapor phase oxidation of a related compound, 2-methyl-5-ethylpyridine (MEP), over a modified vanadium oxide catalyst has provided insights into potential oxidative transformations. researchgate.netect-journal.kz This process identified several intermediates, including 2-methyl-5-acetylpyridine and di(5-ethyl)-2-pyridil, suggesting that oxidation of the alkyl substituent on the pyridine ring is a feasible degradation route. researchgate.netect-journal.kz

Extrapolating from these findings, the oxidation of 5-Methyl-2-vinylpyridine could initially lead to the formation of an epoxide at the vinyl group, which can then be hydrolyzed to a diol. Alternatively, oxidative cleavage of the carbon-carbon double bond in the vinyl group could occur, yielding 5-methylpicolinic acid and formaldehyde. The methyl group at the 5-position is also a potential site for oxidation, which could lead to the formation of 2-vinylpyridine-5-carboxylic acid. The presence of the hydrochloride would likely affect the electron density of the pyridine ring and, consequently, its susceptibility to oxidation.

A proposed scheme for the oxidative conversion of 2-methyl-5-ethylpyridine suggests that 2-methyl-5-vinylpyridine (B86018) can be an intermediate in the formation of nicotinic acid. researchgate.net This indicates that under certain oxidative conditions, the vinyl group can be transformed, leading to further degradation of the molecule.

Table 1: Potential Intermediates in the Oxidative Degradation of 5-Methyl-2-vinylpyridine

| Intermediate Compound | Potential Formation Pathway |

| 2-(1,2-dihydroxyethyl)-5-methylpyridine | Oxidation of the vinyl group to an epoxide followed by hydrolysis. |

| 5-Methylpicolinic acid | Oxidative cleavage of the vinyl group. |

| 2-Vinylpyridine-5-carboxylic acid | Oxidation of the methyl group. |

| Nicotinic acid | Further oxidation of intermediates. researchgate.net |

Photolytic Degradation under Controlled Conditions

The photochemical behavior of pyridine and its substituted derivatives has been a subject of study, revealing that these compounds can undergo various transformations upon exposure to ultraviolet (UV) light. While direct photolytic degradation studies on this compound are not extensively documented, the photochemistry of related compounds provides valuable insights.

Vapor-phase irradiation of monosubstituted pyridines, such as methylpyridines, at 254 nm has been shown to induce phototransposition, leading to the formation of isomeric mixtures. arkat-usa.org This suggests that under certain conditions, the pyridine ring of 5-Methyl-2-vinylpyridine could undergo rearrangement. Furthermore, the irradiation of pyridine vapor at wavelengths shorter than 254 nm can lead to decomposition, forming products like acetylene and hydrogen cyanide, potentially through a Dewar-pyridine intermediate. arkat-usa.org

In the context of pyridinyl radicals, photochemical methods have been developed for the functionalization of pyridines. nih.govacs.org These studies demonstrate that pyridinium ions can be reduced to pyridinyl radicals, which then undergo further reactions. This suggests that under photolytic conditions, the pyridinium hydrochloride of the target compound could potentially form radical species, initiating degradation pathways. The specific products and mechanisms of the photolytic degradation of this compound in aqueous or other environmentally relevant media remain an area for further investigation.

Thermal Degradation of Poly(5-Methyl-2-vinylpyridine) and Copolymers

The thermal stability of polymers derived from 5-Methyl-2-vinylpyridine is a critical parameter for their application and end-of-life management. Understanding their thermal degradation behavior, including depolymerization pathways and the influence of polymer structure, is essential.

Depolymerization Pathways and Oligomer Formation

The thermal degradation of polyvinylpyridines, including poly(2-vinylpyridine) (P2VP), which is structurally similar to poly(5-Methyl-2-vinylpyridine), primarily proceeds through depolymerization. researchgate.netslideshare.netwikipedia.org This process involves the breaking of the polymer backbone, leading to the formation of the original monomer and lower molecular weight oligomers. researchgate.net The mechanism is generally considered to be a free-radical unzipping process, where initiation occurs at a weak point in the polymer chain, followed by propagation through the sequential release of monomer units.

Studies on the thermal degradation of P2VP have shown that the primary volatile product is the 2-vinylpyridine (B74390) monomer. In addition to the monomer, a variety of oligomeric species are also formed. These oligomers are essentially short chains of the polymer that have broken off during the degradation process. The distribution of monomer and oligomers can be influenced by factors such as temperature and the presence of other chemical species.

Influence of Polymer Architecture and Substituent Position on Thermal Stability

The thermal stability of poly(5-Methyl-2-vinylpyridine) and its copolymers is influenced by several factors, including the polymer architecture (e.g., block copolymers) and the nature and position of substituents on the pyridine ring.

Investigations into the thermal degradation of block copolymers of P2VP have revealed that the degradation behavior can be significantly affected by the comonomer. For instance, in block copolymers with polystyrene (PS-b-P2VP) and polyisoprene (PI-b-P2VP), the P2VP component degrades independently, following pathways similar to the P2VP homopolymer. researchgate.net However, in block copolymers with poly(methyl methacrylate) (P2VP-b-PMMA), a notable decrease in the thermal stability of the P2VP chains is observed due to strong interactions between the two polymer blocks. researchgate.net

Biodegradation and Environmental Fate of Pyridine Derivatives

Pyridine and its derivatives are introduced into the environment primarily through industrial and agricultural activities. tandfonline.com Their subsequent fate is governed by a combination of abiotic factors—such as photochemical transformation and transport—and biotic processes, with biological degradation being a key determinant. tandfonline.com While numerous substituted pyridines are susceptible to biodegradation, minor alterations to the nature or position of substituents on the pyridine ring can significantly impact the rate and pathway of degradation. tandfonline.com

Microbial Degradation Mechanisms in Soil and Water Environments

The biodegradation of pyridine derivatives in soil and water is predominantly a microbial process, with a diverse range of bacteria capable of utilizing these compounds as their sole source of carbon, nitrogen, and energy. tandfonline.comresearchgate.net Genera known to be involved in pyridine degradation include Arthrobacter, Nocardia, Bacillus, Paracoccus, Pseudomonas, and Rhodococcus, among others. researchgate.net

Research has elucidated several distinct enzymatic pathways for the breakdown of the pyridine ring, which is resistant to oxidation. asm.org The specific mechanism employed by microorganisms can vary depending on the compound and the microbial species. nih.gov

Key Degradation Pathways:

Hydroxylation-Mediated Pathways: A common initial step in the aerobic degradation of many simple pyridine derivatives is hydroxylation, where one or more hydroxyl groups are added to the pyridine ring. tandfonline.com This process often involves mono- or dioxygenase enzymes. nih.gov Unusually, the oxygen incorporated in this initial hydroxylation step is frequently derived from water molecules rather than molecular oxygen. tandfonline.comnih.gov This hydroxylation increases the reactivity of the ring, facilitating subsequent cleavage.

Reductive Pathways: Some data suggests that pyridine and certain substituted pyridines are degraded through novel mechanisms that may involve initial reductive steps, a departure from the typical degradation of other aromatic compounds which proceeds via hydroxylated intermediates. tandfonline.com

Direct Ring Cleavage: A well-documented pathway in Arthrobacter sp. strain 68b involves a direct oxidative cleavage of the pyridine ring without prior activation steps like reduction or hydroxylation. asm.orgnih.gov This pathway consists of four enzymatic steps that ultimately convert pyridine into succinic acid, a compound that can enter central metabolic cycles. researchgate.netnih.gov The process is initiated by a two-component flavin-dependent monooxygenase system. asm.orgnih.gov

| Gene(s) | Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| pyrA, pyrE | Pyridine Monooxygenase | Catalyzes the initial oxidative cleavage of the pyridine ring. | researchgate.netnih.gov |

| pyrB | (Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase | Participates in the second step of the degradation cascade. | researchgate.netnih.gov |

| pyrC | Amidohydrolase | Involved in the third step of the pathway. | researchgate.netnih.gov |

| pyrD | Succinate Semialdehyde Dehydrogenase | Catalyzes the final step, leading to the formation of succinic acid. | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) for Biodegradability Prediction

In the absence of experimental data, computational methods provide a valuable tool for estimating the environmental fate of chemicals. Quantitative Structure-Activity Relationship (QSAR) models are prominent among these methods, offering a way to predict the biodegradability of a substance based on its molecular structure. europa.eu These models are increasingly used for regulatory purposes, such as the hazard and risk assessment of chemicals under frameworks like the European Union's REACH (Registration, Evaluation and Authorisation of Chemicals) legislation. europa.euresearchgate.net

QSAR models for biodegradation typically classify chemicals into categories, such as "ready biodegradable" (RB) or "not ready biodegradable" (NRB). nih.gov The models are built by establishing a statistical correlation between the known biodegradability of a set of training chemicals and their calculated molecular descriptors or fingerprints. europa.eunih.gov

A variety of machine learning and statistical algorithms have been applied to develop these predictive models:

Traditional Machine Learning: Algorithms such as k-nearest neighbors (kNN), support vector machines (SVM), random forest (RF), gradient boosting (GB), partial least squares discriminant analysis (PLSDA), and multiple linear regression (MLR) have been successfully used to build QSAR models for biodegradability. nih.govresearchgate.net

Advanced Approaches: More recently, Graph Convolutional Network (GCN) models have been employed. nih.gov GCNs operate directly on the molecular graph (the 2D structure of the molecule), which can simplify implementation and improve stability compared to models that rely on pre-calculated descriptor sets. nih.govresearchgate.net

The performance of these models is evaluated through rigorous internal and external validation procedures to ensure their robustness and predictive power. nih.gov For a compound like this compound, where experimental biodegradation data is scarce, validated QSAR models could provide crucial initial estimates of its persistence in the environment, guiding further testing and risk assessment efforts. europa.eu

| Modeling Approach | Description | Typical Input | Reference |

|---|---|---|---|

| Machine Learning (e.g., kNN, SVM, RF) | Utilizes algorithms to learn patterns from a training dataset to make predictions. | Calculated molecular descriptors or molecular fingerprints. | nih.gov |

| Graph Convolutional Network (GCN) | A deep learning approach that operates directly on the graph structure of molecules. | Molecular graphs (2D chemical structures). | nih.govresearchgate.net |

| Multiple Linear Regression (MLR) | A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biodegradability). | Selected molecular descriptors. | researchgate.netnih.gov |

| Partial Least Squares Discriminant Analysis (PLSDA) | A regression method used for classification, particularly useful when the number of variables is large. | Molecular descriptors. | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in 5 Methyl 2 Vinylpyridine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Methyl-2-vinylpyridine (B560874) hydrochloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In the case of 5-Methyl-2-vinylpyridine, specific chemical shifts are observed for the methyl, vinyl, and pyridine (B92270) ring protons. Upon formation of the hydrochloride salt, the protonation of the nitrogen atom in the pyridine ring induces a significant downfield shift (to a higher ppm value) for the adjacent ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen. The N-H proton itself would also appear as a broad signal in the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For 5-Methyl-2-vinylpyridine, distinct signals are present for the methyl carbon, the two vinyl carbons, and the six carbons of the pyridine ring. Similar to ¹H NMR, the protonation of the nitrogen to form the hydrochloride salt causes a downfield shift of the signals for the carbon atoms within the pyridine ring, particularly those closest to the nitrogen atom (C2 and C6).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra establish correlations between coupled protons, helping to identify adjacent protons in the vinyl group and within the pyridine ring. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. These techniques are essential for confirming the complete and correct structure of the molecule.

Data for the related free base, 2-Methyl-5-vinylpyridine (B86018), is often used as a reference. Table 1: Representative ¹H NMR Data for 2-Methyl-5-vinylpyridine (Free Base)

| Proton | Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | 2.50 |

| Vinyl (=CH₂) | 5.30 (d), 6.10 (d) |

| Vinyl (=CH) | 6.65 (dd) |

| Pyridine Ring | 7.05 (d), 7.40 (dd), 8.35 (d) |

Note: Values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (High-Resolution MS, ESI-TOF, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Methyl-2-vinylpyridine hydrochloride, various MS methods provide critical data.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. When analyzing this compound, the observed mass typically corresponds to the protonated free base [M+H]⁺, as the hydrochloride salt readily dissociates in the ionization source. The molecular ion of the free base (5-Methyl-2-vinylpyridine) has a characteristic m/z value of 119. nih.gov

Electrospray Ionization Time-of-Flight (ESI-TOF): ESI is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts. ESI-TOF analysis of this compound would show a prominent peak for the protonated molecule [C₈H₉N + H]⁺ at an m/z corresponding to its exact mass. The high mass accuracy of the TOF analyzer further confirms the elemental composition.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This technique is used to identify and quantify the compound in complex mixtures. An LC method would first separate 5-Methyl-2-vinylpyridine from other components, after which it enters the mass spectrometer. In MS/MS analysis, the parent ion (m/z 119 for the free base) is selected and fragmented to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for unequivocal identification. nih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides information about the functional groups present.

The IR spectrum of 5-Methyl-2-vinylpyridine exhibits characteristic absorption bands for C-H stretching of the methyl and vinyl groups, C=C stretching of the vinyl group and the aromatic ring, and various bending vibrations. nist.gov Upon formation of the hydrochloride salt, significant changes in the spectrum are observed. The most notable change is the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in pyridine hydrochlorides. Additionally, new bands corresponding to N-H bending vibrations appear, and the positions of the pyridine ring stretching vibrations may shift due to the electronic changes from protonation. Analysis of the IR spectrum for the related 2-vinylpyridine (B74390) hydrochloride provides insight into these expected changes. nist.gov

Table 2: Key IR Absorption Bands for Vinylpyridine Derivatives

| Functional Group | Wavenumber (cm⁻¹) (Approximate) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkyl C-H Stretch | 2850 - 2960 |

| N⁺-H Stretch (in Hydrochloride) | 2500 - 3000 (broad) |

| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 |

| C=C Stretch (Vinyl) | ~1630 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The UV-Vis spectrum of vinylpyridines typically shows absorptions arising from π→π* transitions within the pyridine ring and the vinyl group. The electronic transitions of cycloplatinated(II) complexes based on 2-vinylpyridine have been investigated using UV-vis spectroscopy. nih.gov For 5-Methyl-2-vinylpyridine, these transitions are influenced by the conjugation between the vinyl group and the pyridine ring.

Protonation of the pyridine nitrogen to form the hydrochloride salt can lead to a shift in the absorption maxima. This shift, which can be either a hypsochromic (blue) or bathochromic (red) shift, depends on the nature of the electronic transitions and the effect of the positive charge on the energy levels of the molecular orbitals. Studying these shifts provides insight into the electronic structure of the protonated molecule.

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

X-ray diffraction techniques are the definitive methods for determining the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample of this compound. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline form. It can be used to identify the compound, assess its purity, and distinguish between different polymorphic forms.

Single-Crystal X-ray Analysis: This powerful technique provides the precise three-dimensional arrangement of atoms and molecules in a single crystal. For this compound, a successful single-crystal X-ray analysis would determine the exact bond lengths, bond angles, and crystal packing arrangement. This would confirm the site of protonation (the pyridine nitrogen), characterize any hydrogen bonding interactions involving the chloride ion and the N-H group, and provide unequivocal proof of the molecular structure.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA thermogram would reveal its thermal stability and decomposition profile. It can identify the temperature at which the compound begins to degrade and can indicate the loss of volatile components, such as HCl or the organic molecule itself.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show thermal events such as melting, crystallization, and solid-solid phase transitions. The melting point is a key physical property that can be accurately determined by DSC and is an important indicator of purity.

Chromatographic Methods (Gel Permeation Chromatography - GPC, High-Performance Liquid Chromatography - HPLC)

Chromatographic methods are essential for separating, identifying, and quantifying this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and for quantifying it in various samples. A reversed-phase HPLC method would typically be used, where the compound is separated based on its polarity. sielc.com Due to the ionic nature of the hydrochloride salt, its retention time will be significantly different from that of the free base. The mobile phase conditions, such as pH and buffer concentration, would be optimized to achieve a sharp, symmetrical peak for accurate analysis.

Gel Permeation Chromatography (GPC): GPC is a type of size-exclusion chromatography used primarily for determining the molecular weight distribution of polymers. While not typically used for the analysis of a small molecule like this compound itself, GPC is a critical technique in research where this compound is used as a monomer to synthesize polymers, such as poly(5-methyl-2-vinylpyridine). In that context, GPC is used to characterize the resulting polymer's average molecular weight and polydispersity index.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Functionalized Derivatives

The synthesis of vinylpyridines, including 5-Methyl-2-vinylpyridine (B560874), has traditionally been achieved through methods like the condensation of methylpyridines (picolines) with formaldehyde. Another established route involves the catalytic dehydrogenation of the corresponding ethylpyridine, such as 2-methyl-5-ethylpyridine.

Current research, however, is shifting towards more sophisticated and versatile methods that allow for the introduction of a wide array of functional groups onto the pyridine (B92270) ring. A particularly promising area is the use of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully employed for the synthesis of novel 5-aryl-2-methylpyridin-3-amine molecules starting from 5-bromo-2-methylpyridin-3-amine and various arylboronic acids. This methodology offers a powerful tool for creating a library of derivatives with tailored electronic and steric properties by strategically substituting different aryl groups.

Future explorations in this area are likely to focus on:

Expanding the Scope of Cross-Coupling Reactions: Utilizing other catalytic systems (e.g., Heck, Sonogashira, Buchwald-Hartwig) to introduce different functionalities like vinyl, alkynyl, or amino groups.

C-H Activation: Developing direct C-H functionalization methods to avoid the pre-functionalization (e.g., halogenation) of the pyridine ring, leading to more atom-economical and environmentally benign synthetic routes.

Flow Chemistry: Implementing continuous flow synthesis setups to improve reaction efficiency, safety, and scalability for the production of these functionalized derivatives.

Engineering of Advanced Polymer Architectures with Tailored Functionalities

5-Methyl-2-vinylpyridine is a valuable monomer for creating functional polymers due to the reactive vinyl group and the coordinating nitrogen atom in the pyridine ring. Research in this domain is moving beyond simple linear homopolymers to the construction of complex, well-defined polymer architectures.

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in this endeavor. acs.orgcmu.eduresearchgate.net These methods allow for precise control over molecular weight, low polydispersity, and the synthesis of complex structures. For instance, RAFT polymerization has been used to synthesize poly(2-vinylpyridine)-b-poly(4-vinylpyridine) diblock copolymers. acs.org Similarly, ATRP has been employed to create star block copolymers, such as (polystyrene-b-poly(2-vinyl pyridine))4, by carefully selecting initiators and reaction conditions to prevent side reactions like quaternization of the pyridine nitrogen.

The ability to create these advanced architectures opens up a wide range of applications, driven by the unique properties of the resulting polymers.

| Polymer Architecture | Synthesis Method | Key Functionalities | Potential Applications |

|---|---|---|---|

| Block Copolymers (e.g., P(S)-b-P(5M2VP)) | ATRP, RAFT | pH-responsive segments, metal coordination sites | Nanoreactors, drug delivery systems, self-assembling materials for nanolithography |

| Star Polymers | ATRP | High density of functional groups, unique rheological properties | Coatings, lubricants, multi-functional drug carriers |

| Graft/Brush Polymers | ATRP, RAFT | Modified surface properties, stimuli-responsive materials | Surface modification, smart sensors, biocompatible coatings |

| Cross-linked Networks/Hydrogels | Conventional Radical Polymerization | Swelling behavior, ion-exchange capacity | Sorbents for metal ions, stimuli-responsive gels, catalyst supports researchgate.net |

Future research will likely focus on creating even more complex structures, such as miktoarm star copolymers and hyperbranched polymers, and exploring their responses to multiple stimuli (e.g., pH, temperature, metal ions) for applications in smart materials and advanced electronics.

Exploration of New Catalytic Systems and Processes with 5-Methyl-2-vinylpyridine Ligands

The nitrogen atom of the pyridine ring in 5-Methyl-2-vinylpyridine makes it an excellent ligand for coordinating with transition metals, forming the basis for a wide range of catalytic systems. Research in this area is focused on designing novel metal complexes where the electronic and steric properties of the vinylpyridine ligand can be fine-tuned to control catalytic activity and selectivity.

For example, cycloplatinated(II) complexes using 2-vinylpyridine (B74390) as a ligand have been synthesized and studied for their photophysical properties and reactivity in oxidative addition reactions. nih.gov The electronic properties of the ancillary phosphine ligands in these complexes were found to significantly influence the reaction rates. nih.gov In the realm of polymerization, cobalt complexes bearing pyridine-oxime ligands have shown remarkable activity for isoprene polymerization, a key process in synthetic rubber production. Furthermore, cationic yttrium complexes with sophisticated ancillary ligands have been investigated for the stereoselective polymerization of 2-vinylpyridine. rsc.org

| Metal Center | Ligand System | Catalytic Process | Key Research Finding |

|---|---|---|---|

| Platinum(II) | 2-Vinylpyridine, Phosphines | Oxidative Addition | Electron-donating phosphine ligands accelerate the reaction rate. nih.gov |

| Cobalt(II) | Pyridine-oxime | Isoprene Polymerization | Complexes exhibit high catalytic activity, promising for synthetic rubber industry. |

| Yttrium (cationic) | Ancillary β-diketiminate | Stereoselective Vinylpyridine Polymerization | Steric hindrance from the ancillary ligand significantly influences the stereoselectivity (isotactic vs. atactic) of the resulting polymer. rsc.org |

| Palladium | Poly(4-vinylpyridine) support | Hydrogenation | Polymer-supported Pd catalysts show strong performance influenced by the polymer and support material (e.g., MgO, SBA-15). mdpi.com |